molecular formula C20H17NO3S B4311372 4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

Cat. No.: B4311372
M. Wt: 351.4 g/mol
InChI Key: GZGLZKXWSNCMKL-UHFFFAOYSA-N
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Description

4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound with a unique structure that combines a furo[3,4-b]pyridine core with phenyl and methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of a furo[3,4-b]pyridine intermediate, followed by the introduction of phenyl and methylthio groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the furo[3,4-b]pyridine core or the phenyl substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological processes at the molecular level.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its activity against various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE include other furo[3,4-b]pyridine derivatives with different substituents. Examples include:

  • 4-[4-(methylsulfanyl)phenyl]-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
  • 4-[4-(methoxy)phenyl]-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylthio group, in particular, may influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)-1-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-25-15-9-7-13(8-10-15)16-11-18(22)21(14-5-3-2-4-6-14)17-12-24-20(23)19(16)17/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGLZKXWSNCMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 5
4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
4-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

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